molecular formula C8H7ClO3 B083355 2-Chloromandelic acid CAS No. 10421-85-9

2-Chloromandelic acid

Cat. No. B083355
CAS RN: 10421-85-9
M. Wt: 186.59 g/mol
InChI Key: RWOLDZZTBNYTMS-UHFFFAOYSA-N
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Description

2-Chloromandelic acid, also known as 2-ClMA, is a derivative of mandelic acid . It is used as a pharmaceutical intermediate and in the medicine industry . It is also used as an intermediate of clopidogrel .


Synthesis Analysis

Various preparation methods of ®-2-chloromandelic acid are introduced, and the advantages and disadvantages of these methods are compared . ®-2-chloromandelic acid is one of the most important intermediates and fine chemicals with broad use. It can be used for the synthesis of clopidogrel, an anti-platelet drug that inhibits the ability of platelets to clump together as part of a blood clot . Presently, ®-2-chloromandelic acid can be prepared by asymmetric synthesis and resolution of racemate .


Molecular Structure Analysis

The molecular formula of 2-Chloromandelic acid is C8H7ClO3 . Its average mass is 186.592 Da and its monoisotopic mass is 186.008377 Da . In the solid state, 2-Chloromandelic acid exists as a racemic compound .


Chemical Reactions Analysis

In a study, the enantiospecific cocrystallization of etiracetam (ETI) with 2-chloromandelic acid (2-CLMA) was demonstrated . In this system, S-2CLMA forms a cocrystal with S-ETI but not with R-ETI .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloromandelic acid include a density of 1.5±0.1 g/cm3, a boiling point of 350.3±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Pharmaceutical Intermediate

2-Chloromandelic acid is used as a pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical compounds.

Production of Clopidogrel

One of the most notable applications of 2-Chloromandelic acid is in the synthesis of Clopidogrel . Clopidogrel is an antithrombotic agent commercialized under the brand name Plavix . It’s highly useful in preventing blood clots after a recent heart attack or stroke, and in people with certain disorders of the heart or blood vessels.

Bioconversion

A novel method of producing the pharmaceutical intermediate ®-2-chloromandelic acid by bioconversion has been developed .

Asymmetric Hydrolysis

The ®-2-chloromandelic acid produced through bioconversion can be used for asymmetric hydrolysis . This process involves the breaking of a compound into two parts by the addition of water, with one part receiving the hydrogen and the other part receiving the hydroxyl group from the water molecule.

Industrial Synthesis

2-Chloromandelic acid is valuable for the industrial synthesis of various compounds . Its unique properties make it a versatile building block in the chemical industry.

Research and Development

Due to its unique properties and applications, 2-Chloromandelic acid is often used in research and development in the field of chemistry and pharmaceuticals .

Safety and Hazards

2-Chloromandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Mechanism of Action

Target of Action

2-Chloromandelic acid (2-ClMA) is a mandelic acid derivative . It is primarily used as a chiral drug intermediate for the synthesis of (S)-clopidogrel , a platelet aggregation inhibitor . The primary target of 2-Chloromandelic acid is therefore the biochemical pathways involved in platelet aggregation.

Mode of Action

It is known that it undergoes enantioselective resolution in organic solvent through irreversible transesterification catalyzed by lipase ak . This process results in the production of optically pure 2-Chloromandelic acid, which is then used in the synthesis of (S)-clopidogrel .

Biochemical Pathways

The biochemical pathways affected by 2-Chloromandelic acid are those involved in the synthesis of (S)-clopidogrel

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of (s)-clopidogrel , suggesting that its bioavailability and pharmacokinetic properties would be critical to the efficacy of the final drug product.

Result of Action

The primary result of the action of 2-Chloromandelic acid is the production of (S)-clopidogrel , a platelet aggregation inhibitor. This drug is used to prevent blood clots in people with certain heart or blood vessel conditions .

Action Environment

The action of 2-Chloromandelic acid is influenced by various environmental factors, including temperature and pH . For example, the optimal temperature and pH for the enzyme-catalyzed resolution of 2-Chloromandelic acid were found to be 30°C and 7.0, respectively . These conditions would likely influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-(2-chlorophenyl)-2-hydroxyacetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
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InChI Key

RWOLDZZTBNYTMS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)Cl
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Molecular Formula

C8H7ClO3
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DSSTOX Substance ID

DTXSID101314879
Record name 2-Chloromandelic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name (2-Chlorophenyl)glycolic acid
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Product Name

2-Chloromandelic acid

CAS RN

10421-85-9
Record name 2-Chloromandelic acid
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Record name (2-Chlorophenyl)glycolic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-chloromandelic acid?

A1: The molecular formula of 2-ClMA is C8H7ClO3, and its molecular weight is 186.59 g/mol.

Q2: What are the different solid-state forms of 2-ClMA?

A2: 2-ClMA exhibits polymorphism and can exist as a racemic compound or a conglomerate depending on the crystallization conditions. [, , ] Two polymorphic racemic compounds (Form α and Form β) and one conglomerate (Form γ) have been identified and characterized. []

Q3: How can the metastable conglomerate form of 2-ClMA be obtained?

A3: The metastable conglomerate (Form γ) can be obtained through freeze-drying. Crystallization from polar solvents typically yields a mixture of Form α (racemic compound) and Form γ (conglomerate). [] Additionally, melt crystallization and crystallization from solution can also lead to the conglomerate if the formation of the more stable racemic compound is avoided. []

Q4: What is a key application of (R)-2-ClMA in pharmaceutical synthesis?

A4: (R)-2-ClMA is a crucial intermediate in the synthesis of clopidogrel, an anti-platelet drug used to prevent blood clots. [, , ]

Q5: How can (R)-2-ClMA be synthesized?

A5: (R)-2-ClMA can be obtained through various methods:

  • Asymmetric synthesis: This method utilizes the almond meal catalyzed hydrocyanation of 2-chlorobenzaldehyde, followed by acidic hydrolysis to yield (R)-2-chloromandelonitrile. Subsequent acidic hydrolysis of the nitrile affords enantiopure (R)-2-ClMA. []
  • Resolution of racemate: This involves separating the enantiomers from a racemic mixture of 2-ClMA. Techniques include:
    • Coordination-mediated resolution using resolving agents like D-O,O'-di-(p-toluoyl)-tartaric acid in the presence of Ca2+. []
    • Enantioselective extraction using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the selector. []
    • Ligand exchange chromatography based on chiral ionic liquids. [, ]
    • Enzymatic resolution using lipase AK for transesterification with vinyl acetate. []

Q6: What are the advantages of using bioconversion for the production of (R)-2-ClMA?

A6: Bioconversion, using microorganisms like Exophiala dermatitidis NBRC6857 or recombinant Escherichia coli expressing a specific esterase (EstE), offers several advantages for (R)-2-ClMA production: [] * High enantioselectivity, yielding (R)-2-ClMA with high optical purity (97% ee). * Environmentally friendly process compared to some chemical synthesis methods.

Q7: Can the undesired enantiomer from the resolution process be recycled?

A7: Yes, the undesired enantiomer ((S)-2-ClMA) can be racemized in the presence of sodium hydroxide, making it suitable for further resolution. This recycling process enhances the overall efficiency of (R)-2-ClMA production. []

Q8: Apart from its role as a pharmaceutical intermediate, what other applications does 2-ClMA have?

A8: 2-ClMA, along with its halogenated derivatives, serves as a building block for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials hold potential for enantioselective applications. []

Q9: How does the position and type of halogen substituents affect the resolution of halogenated mandelic acids using levetiracetam (LEV)?

A9: The position and type of halogen substituents on mandelic acid significantly impact the efficiency and enantiospecificity of resolution via co-crystallization with LEV. [] For instance, LEV selectively co-crystallizes with the S-enantiomers of 2-ClMA, 3-ClMA, 4-ClMA, and 4-BrMA, while it favors the R-enantiomer of 4-FMA.

Q10: What analytical techniques are commonly used to characterize 2-ClMA and its derivatives?

A10: Various analytical methods are employed to characterize 2-ClMA and its derivatives:

  • Structural Elucidation: Single-crystal X-ray diffraction (XRD), powder XRD, Fourier Transform Infrared Spectroscopy (FTIR), and solid-state nuclear magnetic resonance (SS-NMR). [, ]
  • Thermal Analysis: Differential scanning calorimetry (DSC) is used to determine melting points, melting enthalpies, and construct binary phase diagrams. [, , ]
  • Chiral Separation & Analysis: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are used for enantiomeric separation, often utilizing chiral stationary phases like Chiralpak AD-3 and Chiralpak IC. [, ] Thin-layer chromatography (TLC) with molecularly imprinted polymers (MIPs) as stationary phases offers a rapid and sensitive method for chiral separation. [, ]

Q11: How has computational chemistry been applied in research related to 2-ClMA?

A11: Computational approaches have proven valuable in understanding 2-ClMA's behavior and interactions:

  • Molecular Modeling: Hyperchem simulations were used to study the complex formation between L-2-ClMA and acrylamide during the preparation of molecularly imprinted polymers (MIPs). These simulations also helped in calculating binding energies and understanding the chiral recognition mechanism. [, ]
  • Structural Simulations: In the context of enantiospecific cocrystallization, structural simulations of the S-etiracetam (S-ETI) and S-2-ClMA cocrystal revealed its higher thermodynamic stability compared to the R-ETI:S-2-ClMA cocrystal, explaining the observed enantiospecificity. []
  • Kinetic Modeling: Quantitative models based on homogeneous reaction and Ping-Pong bi-bi mechanisms were developed to simulate and optimize the enzymatic transesterification process for (R,S)-2-ClMA resolution using lipase AK. []

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